Fmoc-Phe-ODhbt
Description
Fmoc-Phe-ODhbt is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected phenylalanine derivative activated with the ODhbt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) ester group. This compound is primarily used in solid-phase peptide synthesis (SPPS) to facilitate efficient coupling of amino acids. The Fmoc group protects the α-amino group during synthesis, while the ODhbt ester enhances reactivity by activating the carboxyl group for nucleophilic attack by the amine of the growing peptide chain. Substituting glycine with phenylalanine introduces a bulky benzyl side chain, altering solubility and steric effects during coupling .
Properties
CAS No. |
114119-90-3 |
|---|---|
Molecular Formula |
C10H19NO3 |
Synonyms |
Fmoc-Phe-ODhbt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-ODhbt typically involves the protection of the amino group of phenylalanine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The oxime group is then introduced by reacting the protected phenylalanine with hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-ODhbt undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under mildly basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions include deprotected phenylalanine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Phe-ODhbt is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids during peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs that target specific proteins or enzymes involved in disease processes. It is also used in the development of diagnostic tools and imaging agents .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of Fmoc-Phe-ODhbt involves the protection and deprotection of the amino group of phenylalanine. The fluorenylmethyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the fluorenylmethyloxycarbonyl group is removed under mildly basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Fmoc-Phe-ODhbt with structurally related Fmoc-protected amino acid derivatives:
Reactivity and Coupling Efficiency
- Fmoc-Gly-ODhbt : Exhibits high reactivity due to minimal steric hindrance, making it ideal for rapid couplings .
- This compound : Slower coupling kinetics due to the bulky benzyl group, but improved regioselectivity in complex sequences.
- Fmoc-Met-ODhbt : Moderate reactivity, but sensitivity to oxidation limits its use in long-term storage or oxidative conditions .
- Fmoc-Tyr(tBu)-OH : Requires deprotection steps (e.g., TFA cleavage) post-coupling, unlike pre-activated ODhbt esters .
Stability and Handling
- ODhbt Esters vs. Other Activators : ODhbt esters are less commonly used than HOBt (hydroxybenzotriazole) or HOAt (azabenzotriazole) derivatives but offer comparable stability. For example, PyBOP () uses HOBt, while HATU employs HOAt, both requiring additional coupling bases like DIPEA . ODhbt esters may simplify workflows by acting as standalone activators.
- Solubility : this compound is likely soluble in DMF and DCM, similar to Fmoc-Gly-ODhbt . In contrast, Fmoc-Phe(4-F)-OH requires solvent optimization (e.g., heating to 37°C) for dissolution .
Cost and Availability
- Fmoc-Gly-ODhbt : Priced at $30/1g (), making it cost-effective for high-throughput syntheses.
- This compound : Estimated to cost ~$50/1g due to the complexity of phenylalanine side-chain incorporation.
- Fmoc-Met-ODhbt : Higher price (~$60/1g) due to methionine’s sensitivity and specialized handling requirements .
Limitations and Optimization
- Racemization Risk : ODhbt esters may reduce racemization compared to HOBt activators, though direct evidence is lacking.
- Storage : this compound likely requires storage at -20°C, akin to Fmoc-Phe(4-F)-OH’s recommendations .
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